molecular formula C16H12BrClN4OS B12047685 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-37-7

4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12047685
CAS No.: 478255-37-7
M. Wt: 423.7 g/mol
InChI Key: ZKXUELBSNFBGMG-DJKKODMXSA-N
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Description

4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a bromomethoxybenzylidene group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromomethoxybenzylidene Group: This step involves the condensation of 3-bromo-4-methoxybenzaldehyde with the triazole derivative under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorophenyl halides and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromomethoxybenzylidene group, converting it to a bromomethoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-carboxylic acid.

    Reduction: Formation of 4-((3-Bromo-4-methoxybenzyl)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains.

Medicine

The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

  • **4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • **4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-methylphenyl)-1H-1,2,4-triazole-5(4H)-thione
  • **4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

Compared to similar compounds, 4-((3-Bromo-4-methoxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its specific combination of functional groups. The presence of both bromomethoxybenzylidene and chlorophenyl groups imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

478255-37-7

Molecular Formula

C16H12BrClN4OS

Molecular Weight

423.7 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12BrClN4OS/c1-23-14-6-5-10(7-13(14)17)9-19-22-15(20-21-16(22)24)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,21,24)/b19-9+

InChI Key

ZKXUELBSNFBGMG-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)Br

Origin of Product

United States

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